

# Understanding the Pharmacokinetics of ZMapp: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

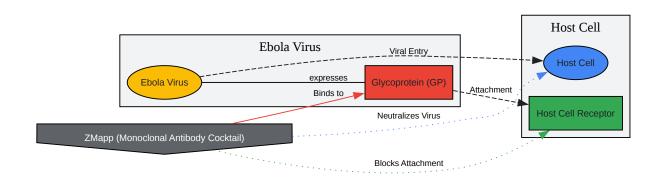
#### Introduction

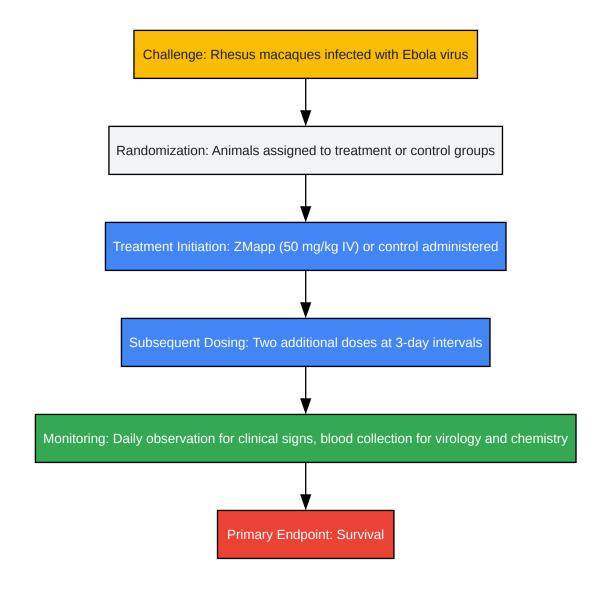
ZMapp is an experimental biopharmaceutical drug comprising three chimeric monoclonal antibodies. It was developed as a potential treatment for Ebola virus disease (EVD). This guide provides an in-depth overview of the available pharmacokinetic data, experimental protocols used in its evaluation, and its mechanism of action. It is important to note that while ZMapp showed promise in preclinical studies and was used compassionately during the 2014-2016 West African Ebola outbreak, clinical trials were ultimately underpowered to provide definitive evidence of its efficacy and detailed human pharmacokinetic parameters are not extensively published.

### **Mechanism of Action**

ZMapp is a cocktail of three monoclonal antibodies: c13C6, c2G4, and c4G7. These antibodies target the Ebola virus glycoprotein (GP), which is crucial for the virus's entry into host cells. The antibodies bind to different epitopes on the GP, effectively neutralizing the virus through multiple mechanisms. This includes blocking the attachment of the virus to host cells and preventing the conformational changes required for fusion of the viral and host cell membranes.







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